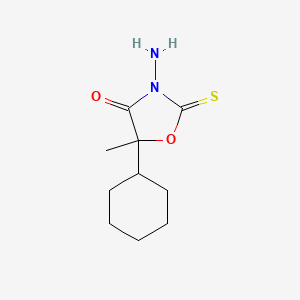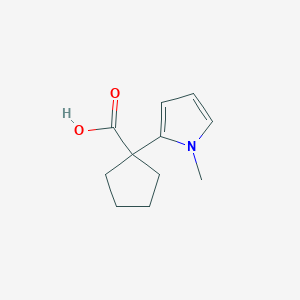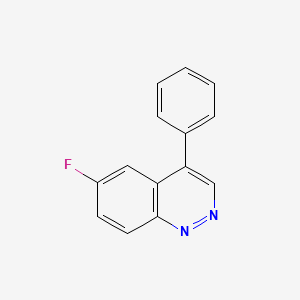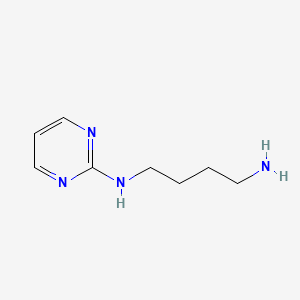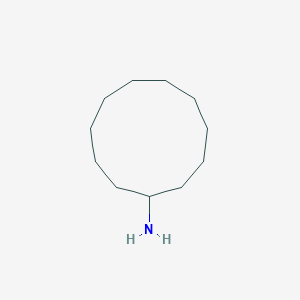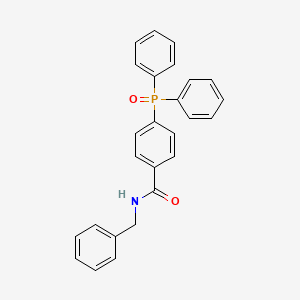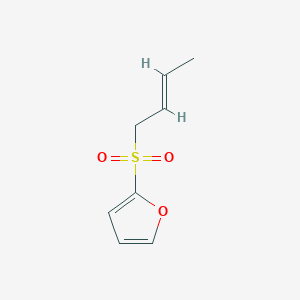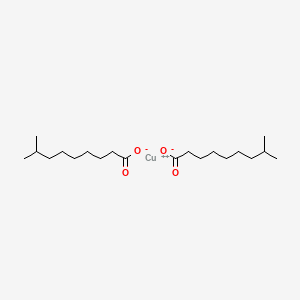
Cupric isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric isodecanoate, also known as copper(II) isodecanoate, is an organometallic compound with the molecular formula C20H38CuO4. It is a coordination complex where copper is in the +2 oxidation state, coordinated with isodecanoate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cupric isodecanoate can be synthesized through the reaction of cupric oxide with isodecanoic acid. The reaction typically involves dissolving cupric oxide in an organic solvent, such as toluene, followed by the addition of isodecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The reaction can be represented as follows:
CuO+2C10H19COOH→Cu(C10H19COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can optimize the synthesis process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Cupric isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cupric oxide and other copper-containing compounds.
Reduction: It can be reduced to cuprous isodecanoate or elemental copper under specific conditions.
Substitution: The isodecanoate ligands can be substituted with other ligands, such as acetate or chloride, through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Cupric oxide (CuO) and other copper oxides.
Reduction: Cuprous isodecanoate (CuC10H19COO) and elemental copper (Cu).
Substitution: Copper acetate (Cu(C2H3O2)2) and copper chloride (CuCl2).
Scientific Research Applications
Cupric isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, paints, and as a stabilizer in plastics
Mechanism of Action
The mechanism of action of cupric isodecanoate involves its ability to interact with biological molecules and catalyze various chemical reactions. The copper ions in the compound can participate in redox reactions, facilitating electron transfer processes. This makes this compound effective in catalysis and antimicrobial activity. The molecular targets include enzymes and cellular components that are susceptible to oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Cupric acetate (Cu(C2H3O2)2): Similar in its use as a catalyst and antimicrobial agent.
Cupric chloride (CuCl2): Used in similar applications but has different solubility and reactivity properties.
Cupric sulfate (CuSO4): Widely used in agriculture and industry, with distinct physical and chemical properties compared to cupric isodecanoate
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Its hydrophobic nature makes it suitable for applications in non-aqueous systems and organic solvents, setting it apart from other copper compounds .
Properties
CAS No. |
84082-88-2 |
|---|---|
Molecular Formula |
C20H38CuO4 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
copper;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QNZDQFWXGOXXTP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


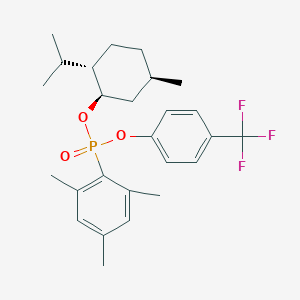

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
